molecular formula C15H14N2O2 B13375785 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(3-pyridinyl)acetamide

2-(2,3-dihydro-1-benzofuran-5-yl)-N-(3-pyridinyl)acetamide

Cat. No.: B13375785
M. Wt: 254.28 g/mol
InChI Key: NFNNDQSSIMKKRW-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1-benzofuran-5-yl)-N-(3-pyridinyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(3-pyridinyl)acetamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxyphenylacetic acid derivatives.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the benzofuran intermediate.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1-benzofuran-5-yl)-N-(3-pyridinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(2,3-dihydro-1-benzofuran-5-yl)-N-(3-pyridinyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-5-yl)-N-(3-pyridinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dihydro-1-benzofuran-5-yl)acetamide: Lacks the pyridine moiety.

    N-(3-pyridinyl)acetamide: Lacks the benzofuran ring.

    2-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-pyridinyl)acetamide: Similar structure but with a different position of the pyridine ring.

Uniqueness

2-(2,3-dihydro-1-benzofuran-5-yl)-N-(3-pyridinyl)acetamide is unique due to its combined benzofuran and pyridine structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and potential therapeutic benefits that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)-N-pyridin-3-ylacetamide

InChI

InChI=1S/C15H14N2O2/c18-15(17-13-2-1-6-16-10-13)9-11-3-4-14-12(8-11)5-7-19-14/h1-4,6,8,10H,5,7,9H2,(H,17,18)

InChI Key

NFNNDQSSIMKKRW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CC(=O)NC3=CN=CC=C3

Origin of Product

United States

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